Home > Products > Screening Compounds P51400 > 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine - 946373-44-0

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Catalog Number: EVT-2799430
CAS Number: 946373-44-0
Molecular Formula: C17H21ClN4O3S
Molecular Weight: 396.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a piperazine ring substituted with a bis(4-methoxyphenyl)methyl group and an (E)-3-(4-chlorophenyl)prop-2-en-1-one moiety. [] This structure demonstrated potent neuroprotective activity in vivo by significantly prolonging the survival time of mice subjected to acute cerebral ischemia. []

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one

  • Compound Description: This molecule incorporates a 1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one moiety linked to a 3,4-diphenyl-1,6-dihydropyridazin-1-one ring system. [] The crystal structure reveals a nearly planar pyridazine ring, a chair conformation for the piperazine ring, and a near-perpendicular orientation between the piperazine and the attached benzene ring. []
  • Compound Description: This series of compounds comprises a (4-chlorophenyl)sulfonyl group attached to a 2,3-dihydro-1,4-benzodioxin-6-amine moiety, further substituted with an N-(un/substituted-phenyl)acetamide group. [] Several members of this series exhibited promising antibacterial and antifungal potential with low hemolytic activity. []
  • Compound Description: This pyrrolidine-2,5-dione derivative contains a 3-(2-chlorophenyl) group and a 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl side chain. [] Notably, this compound displayed potent anticonvulsant activity in several animal models of epilepsy, exceeding the efficacy of the reference drug valproic acid. [] It also showed potential antinociceptive activity in the formalin model of tonic pain. []

N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides

  • Compound Description: This series of compounds is characterized by an arylcarboxamide group connected to a 4-(4-arylpiperazin-1-yl)butyl chain. [] Modifications within this series led to the identification of potent and selective dopamine D(3) receptor ligands with high affinity and promising characteristics for PET imaging. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This molecule is defined by a methanesulfonamide group linked to a 1,3,4-oxadiazole ring, further substituted with a (2-phenylethenyl)sulfonylmethyl moiety and a 4-chlorophenyl group. [] Crystallographic analysis revealed the presence of intramolecular and intermolecular hydrogen bonds influencing the crystal packing. []

2-(6-(4-(3-Chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl)

  • Compound Description: This trazodone analog incorporates a 6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl chain attached to a [, , ]triazolo[4,3-a]pyridin-3(2H)-one core. [] This compound exhibited high affinity for the serotonin 5-HT1A receptor (5-HT1AR) [].

2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7b·HCl)

  • Compound Description: This compound, another trazodone derivative, features a 6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl chain linked to a [, , ]triazolo[4,3-a]pyridin-3(2H)-one core. [] This particular structure exhibits dual-acting antagonist activity at both the 5-HT1A and 5-HT7 receptors. [] It has been investigated for its antidepressant-like effects in the forced swim test in mice. []

4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole

  • Compound Description: This benzimidazole derivative comprises a 4-chloro-1H-benzimidazole core with a 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl substituent at the 6-position. [] This compound displayed a favorable binding profile at D2, 5-HT2A, and α1-adrenergic receptors, suggesting potential atypical antipsychotic properties. []

(E)-3-(4-Chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (5ab)

  • Compound Description: This compound incorporates a (4-chlorophenyl)sulfonylpiperazine moiety linked to a (E)-3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one core. [] This molecule demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines, including lung (A549), mouse melanoma (B16F10), breast (MDA MB-231 and MCF-7), and colon (HCT-15), with IC50 values ranging from 0.36 to 7.08 μM. []

2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (5e)

  • Compound Description: This phthalimide derivative features a 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl substituent attached to the isoindoline-1,3-dione core. [] Compound 5e exhibited promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 45 ± 0.15 µg/mL. []

1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone (A)

  • Compound Description: This quinoxaline derivative is characterized by a 4-acetyl-2-(4-chlorophenyl)quinoxaline core with an acetone substituent at the 1-position. [] It was included in a theoretical study using density functional theory (DFT) to assess its potential as a corrosion inhibitor. []

6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4)

  • Compound Description: This coumarin derivative features a 6-acetyl-7-hydroxy-4-methylcoumarin core with a 4-[4-(3-bromophenyl)piperazin-1-yl]butoxy substituent at the 7-position. [] Compound 4 exhibited excellent affinity for 5-HT1A receptors, with a Ki value of 0.78 nM, comparable to the reference compound 8-OH-DPAT. []
  • Compound Description: This coumarin derivative consists of a 6-acetyl-7-hydroxy-4-methylcoumarin core substituted at the 7-position with a 4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy group. [] This compound showed high affinity for 5-HT1A receptors, with a Ki value of 0.57 nM, comparable to the reference compound 8-OH-DPAT. []

3-(4-m-Chlorophenyl piperazin-1-yl) butane-1-thiol (VII)

  • Compound Description: This compound, designed as a biologically active molecule (BAM), incorporates a 3-(4-m-chlorophenylpiperazin-1-yl)butane-1-thiol moiety. [] This ligand was designed to mimic the binding characteristics of ketanserin and its derivatives, aiming for the development of technetium-99m-labeled imaging agents for the 5HT2A serotonin receptor. []

N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21)

  • Compound Description: This pyridine-3-sulfonamide derivative contains a 4-[4-(3,4-dichlorophenyl)piperazin-1-yl] substituent and an N-[(4-chlorophenyl)carbamoyl] group at the 4 and 3 positions of the pyridine ring, respectively. [, ] It demonstrated potent and selective antitumor activity, exhibiting high affinity for leukemia, colon cancer, and melanoma cell lines. [, ]

N-{1-[3-(2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide (Formula III)

  • Compound Description: This molecule is characterized by a butyramide group linked to a 1,2,4-triazine ring, which is further substituted with a 2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonyl group. [] Notably, this compound serves as a key intermediate in a novel synthetic route for vardenafil, a drug used for the treatment of erectile dysfunction. []

Sildenafil (5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) Tautomers

  • Compound Description: Sildenafil, a drug used to treat erectile dysfunction and pulmonary arterial hypertension, exists as several tautomers. [] Computational studies at the DFT level were employed to analyze the relative stabilities and properties of these tautomers. []

6-butyl-3,5,7-trimethyl-1-[[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-5-thioxo-1,3,4-oxadiazol-2-yl]methoxy]pyrrolo[3,4-d]pyridazin-4-one (10b)

  • Compound Description: This pyrrolo[3,4-d]pyridazinone derivative features a 6-butyl-3,5,7-trimethylpyrrolo[3,4-d]pyridazin-4-one core connected to a 1,3,4-oxadiazole ring. The oxadiazole is further substituted with a 4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-5-thioxo group. [] This compound showed promising anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable to indomethacin. []

6-butyl-1-[[4-[[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]methyl]-2-thioxo-1,3,4-oxadiazol-5-yl]methoxy]-3,5,7-trimethyl-pyrrolo[3,4-d]pyridazin-4-one (13b)

  • Compound Description: This compound contains a 6-butyl-3,5,7-trimethylpyrrolo[3,4-d]pyridazin-4-one core linked to a 1,3,4-oxadiazole ring. The oxadiazole is further substituted with a 4-[[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]methyl]-2-thioxo group. [] It demonstrated potent anti-inflammatory effects in a carrageenan-induced rat paw edema model, surpassing the efficacy of indomethacin. [] Importantly, it did not exhibit acute gastrotoxicity. []

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)

  • Compound Description: This compound is characterized by a 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide moiety connected to a 6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridine ring. [] It exhibited promising cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.4 μM, surpassing the potency of the reference compound sorafenib. [] Additionally, it demonstrated some inhibitory activity against VEGFR2. []

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a potent and selective Bcl-2 inhibitor used for treating various hematologic malignancies. [] Its metabolism and disposition have been extensively studied in humans. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

  • Compound Description: Navitoclax functions as a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, playing a crucial role in regulating apoptosis. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] It effectively reduces Mcl-1 levels in a concentration-dependent manner. []

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

  • Compound Description: MF498 acts as a selective antagonist of the E prostanoid receptor 4 (EP4). [] It effectively reduces inflammation in a rat model of rheumatoid arthritis and alleviates joint pain in a guinea pig model of osteoarthritis. []

Levocetirizine (2-[2-[4-[(R)-(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid hydrochloride)

  • Compound Description: Levocetirizine is a third-generation non-sedating antihistamine used to alleviate symptoms associated with allergies. []
  • Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione ring substituted with a 5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl group. [] It was subjected to computational quantum chemical (CQC) analysis alongside its pharmacokinetic and other biological properties. []

N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (II)

  • Compound Description: This molecule contains a pyrimidine-2,4(1H,3H)-dione ring substituted with an N-butyl-N-methylsulfonamide group at the 5-position. [] Computational quantum chemical (CQC) analysis was performed on this compound along with its pharmacokinetic and other biological properties. []

2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (10a)

  • Compound Description: This compound features a [, , ]triazolo[4,3-a]pyridin-3(2H)-one core with a 6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl substituent. [] It demonstrated affinity for the 5-HT1A receptor with a Ki of 16 nM. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

  • Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist, showing efficacy in preclinical models of rheumatoid arthritis and osteoarthritis. [] It significantly reduces inflammation and pain in these models. []

N‐[(4‐chlorophenyl)carbamoyl]‐4‐[4‐(3,4‐dichlorophenyl)piperazin‐1‐yl]pyridine‐3‐sulfonamide (21)

  • Compound Description: This compound, a pyridine-3-sulfonamide derivative, exhibits potent and selective anticancer activity. It demonstrates significant efficacy against leukemia, colon cancer, and melanoma cell lines. [, ]

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

  • Compound Description: R-VK4-40 is a recently developed dopamine D3 receptor antagonist with high selectivity for D3R. [] Importantly, it does not exhibit the adverse cardiovascular effects observed with some other D3R antagonists, making it a promising candidate for treating opioid and cocaine use disorders. []

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

  • Compound Description: R-VK4-116, a novel dopamine D3 receptor antagonist, exhibits high selectivity for D3R. [] Notably, unlike some other D3R antagonists, R-VK4-116 does not demonstrate adverse cardiovascular effects, making it a potential candidate for treating opioid and cocaine use disorders. []

3-{4-[4-(4-chlorophenyl)piperazin-1-yl]butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one (9e')

  • Compound Description: This oxindole derivative exhibits selective antagonist activity at the 5-HT7 receptor with a Ki value of 0.79 nM. [] It was identified through a structure-activity relationship study focusing on the development of potent and selective 5-HT7 receptor antagonists. []
Overview

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a piperazine moiety and a pyrimidine ring, which are common structural elements in many pharmaceutical agents. Its unique structure allows it to interact with biological targets, making it a candidate for further research in drug development.

Source

This compound can be synthesized through various chemical reactions involving piperazine derivatives and sulfonylation processes. The synthesis methods are detailed in several patents and scientific articles, indicating its relevance in pharmaceutical chemistry and potential applications in treating various conditions.

Classification

The compound falls under the category of heterocyclic compounds, specifically those containing both piperazine and pyrimidine rings. It is classified as a sulfonamide due to the presence of the sulfonyl group attached to the piperazine nitrogen.

Synthesis Analysis

Methods

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can be achieved through multiple synthetic routes. A common approach involves:

  1. Formation of the Piperazine Sulfonamide: The reaction of 4-chlorobenzenesulfonyl chloride with piperazine yields the sulfonamide derivative.
  2. Pyrimidine Formation: The introduction of ethoxy and methyl groups at specific positions on the pyrimidine ring can be accomplished through nucleophilic substitution reactions or condensation reactions involving appropriate precursors.
  3. Final Coupling: The final step typically involves coupling the piperazine sulfonamide with the pyrimidine to form the desired compound.

Technical details include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine features:

  • A pyrimidine ring substituted at positions 6 and 2 with an ethoxy group and a methyl group, respectively.
  • A piperazine ring linked via a sulfonamide bond to a 4-chlorophenyl group.

Data

The compound's molecular formula is C17H22ClN3O2SC_{17}H_{22}ClN_3O_2S, with a molecular weight of approximately 367.89 g/mol. Its structural representation can be derived from its SMILES notation, which encodes the arrangement of atoms and bonds.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for sulfonamides and heterocycles:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, releasing the piperazine component.
  3. Reductive Reactions: The presence of halogens allows for potential reduction reactions, converting chlorinated derivatives to their respective amines.

Technical details emphasize the need for careful monitoring of reaction conditions to prevent degradation or unwanted by-products.

Mechanism of Action

Process

The mechanism of action for 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific biological targets, likely through inhibition or modulation of enzyme activity related to pathways such as:

  • Poly(ADP-Ribose) Polymerase (PARP): Compounds similar in structure have shown efficacy in inhibiting PARP activity, which is crucial in DNA repair mechanisms.

Data from studies indicate that derivatives can enhance apoptosis in cancer cells by disrupting DNA repair pathways.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light.

Relevant data such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing the compound accurately.

Applications

Scientific Uses

The primary applications of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine lie within medicinal chemistry and pharmacology:

  1. Drug Development: Investigated as a lead compound for developing new therapeutic agents targeting cancer and other diseases.
  2. Biochemical Research: Utilized in studies exploring enzyme inhibition mechanisms and cellular pathways involved in disease progression.

Research continues to explore its potential as a novel therapeutic agent, particularly in oncology due to its structural similarities with known inhibitors of critical biological processes.

Properties

CAS Number

946373-44-0

Product Name

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine

Molecular Formula

C17H21ClN4O3S

Molecular Weight

396.89

InChI

InChI=1S/C17H21ClN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-8-10-22(11-9-21)26(23,24)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3

InChI Key

ZAIXUHOMYXISST-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.